2-{[4-(2,5-Dichloro-3-thienyl)-2-pyrimidinyl]sulfanyl}acetonitrile
Overview
Description
“2-{[4-(2,5-Dichloro-3-thienyl)-2-pyrimidinyl]sulfanyl}acetonitrile” is a chemical compound with the molecular formula C10H5Cl2N3S2 . It has an average mass of 302.203 Da and a mono-isotopic mass of 300.930206 Da .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 2-substituted 4-(2,5-dichloro thienyl)-1,3-thiazoles were synthesized by the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrimidine ring attached to a thienyl group via a sulfanyl linkage, and an acetonitrile group attached to the pyrimidine ring .Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research has shown that compounds like 2-{[4-(2,5-Dichloro-3-thienyl)-2-pyrimidinyl]sulfanyl}acetonitrile are key in synthesizing various heterocyclic compounds. For instance, the synthesis of thieno[2,3-b]pyridines and pyrimidino[4',5':4,5]thieno[2,3-b]pyridine derivatives utilized similar compounds. These heterocyclic systems have potential applications in pharmaceuticals and materials science due to their unique chemical properties (Abdelriheem, Ahmad, & Abdelhamid, 2015).
Development of Novel Chemical Synthesis Methods
In another study, a new method for preparing 7-(het)aryl[1,4]oxathiino[2,3-d]pyrimidine derivatives was developed using a compound structurally similar to this compound. This research signifies the importance of such compounds in developing new chemical synthesis methods, potentially leading to novel therapeutic agents or materials (Kobayashi, Yamasaki, Hiyoshi, & Umezu, 2019).
Creation of Novel Heterocyclic Systems
A significant application of compounds like this compound is in the creation of novel heterocyclic systems. Research has demonstrated their use in synthesizing 2H-Pyrano-[4'',3'',2'':4',5']chromeno [2',3':4,5]thieno-[2,3-b]pyridin-2-ones, indicating their potential in generating new molecular structures for various scientific and industrial applications (Bondarenko et al., 2016).
Electrosynthesis and Polymer Properties
Compounds structurally similar have also been used in the electrosynthesis of polymeric materials. For example, the electrochemical synthesis of poly(2,5-di-(-2-thienyl)-pyrrole) and the exploration of its electrical conductivities demonstrate the relevance of these compounds in materials science, particularly in the development of conductive polymers (Mcleod et al., 1986).
Spectroscopic Investigations for Chemotherapeutic Agents
Furthermore, spectroscopic investigations of similar compounds have been conducted to explore their potential as chemotherapeutic agents. These studies provide valuable insights into the structural and electronic properties of these compounds, further underlining their importance in medicinal chemistry (Alzoman et al., 2015).
Future Directions
The future directions for this compound could involve further exploration of its potential biological activities, given the known activities of similar pyrimidine and thiazole derivatives . Additionally, further studies could investigate its physical and chemical properties, as well as potential applications in various fields.
Mechanism of Action
Target of Action
It’s known that thiazole derivatives, which this compound is a part of, have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For example, some thiazole derivatives can inhibit the synthesis of certain proteins or enzymes, thereby exerting their therapeutic effects .
Biochemical Pathways
Thiazole derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Thiazole derivatives are known to have a wide range of effects at the molecular and cellular level, depending on their specific biological activity .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the action of thiazole derivatives .
Properties
IUPAC Name |
2-[4-(2,5-dichlorothiophen-3-yl)pyrimidin-2-yl]sulfanylacetonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2N3S2/c11-8-5-6(9(12)17-8)7-1-3-14-10(15-7)16-4-2-13/h1,3,5H,4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGINCXHPSKIZEE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1C2=C(SC(=C2)Cl)Cl)SCC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2N3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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